(3S)-3-Aminopentan-1-ol;hydrochloride

Catalog No.
S3225778
CAS No.
2418593-87-8
M.F
C5H14ClNO
M. Wt
139.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-Aminopentan-1-ol;hydrochloride

CAS Number

2418593-87-8

Product Name

(3S)-3-Aminopentan-1-ol;hydrochloride

IUPAC Name

(3S)-3-aminopentan-1-ol;hydrochloride

Molecular Formula

C5H14ClNO

Molecular Weight

139.62

InChI

InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1

InChI Key

VRMVULAHHBXAMF-JEDNCBNOSA-N

SMILES

CCC(CCO)N.Cl

solubility

not available

(3S)-3-Aminopentan-1-ol hydrochloride, also known by its chemical formula C5_5H14_{14}ClNO, is a chiral amine that plays a significant role in various chemical and biological applications. This compound features an amino group (-NH2_2) attached to a five-carbon chain, specifically at the third carbon position, making it a primary amine. The hydrochloride salt form enhances its solubility in water, which is beneficial for both laboratory and pharmaceutical uses.

The molecular weight of (3S)-3-aminopentan-1-ol hydrochloride is approximately 139.62 g/mol, and it is characterized by its structural formula that includes a hydroxyl group (-OH) along with the amino group. This unique combination allows for various interactions in biological systems and makes it a subject of interest in medicinal chemistry .

Due to its functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides to form longer-chain amines.
  • Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides, which are important intermediates in organic synthesis.
  • Alcohol Reactions: The hydroxyl group can undergo dehydration to form alkenes or can participate in condensation reactions to form ethers.

These reactions are essential for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Research indicates that (3S)-3-aminopentan-1-ol hydrochloride exhibits various biological activities. It has been shown to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Specific studies suggest that this compound may have neuroprotective properties and could be explored for treating conditions like depression and neurodegenerative diseases .

Moreover, its structural similarity to other biologically active compounds allows it to serve as a scaffold for drug development aimed at modulating biological pathways.

The synthesis of (3S)-3-aminopentan-1-ol hydrochloride typically involves the following methods:

  • Reductive Amination: Starting from 3-pentanone, reductive amination with ammonia or an amine source in the presence of reducing agents yields the desired amine.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the synthesis of this compound while maintaining chirality.
  • Enzymatic Methods: Enzymatic transformations using specific aminotransferases can selectively produce (3S)-3-aminopentan-1-ol from suitable precursors, offering a more environmentally friendly approach.

These methods highlight the versatility of synthetic strategies available for producing this compound.

(3S)-3-Aminopentan-1-ol hydrochloride finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders.
  • Biochemical Research: Used as a reagent in studies involving amino acids and neurotransmitter activities.
  • Chemical Manufacturing: Acts as a building block for synthesizing polymers and other complex organic molecules.

Its utility in these areas underscores its importance in both research and industrial contexts.

Studies on (3S)-3-aminopentan-1-ol hydrochloride have focused on its interactions with various biological targets:

  • Neurotransmitter Systems: Research has shown that this compound may influence serotonin and dopamine pathways, suggesting potential antidepressant effects.
  • Enzyme Inhibition: Preliminary studies indicate that it might inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile.
  • Receptor Binding: Investigations into its binding affinity with specific receptors have provided insights into its mechanism of action within biological systems.

These interaction studies are crucial for understanding how (3S)-3-aminopentan-1-ol hydrochloride can be utilized therapeutically.

Several compounds share structural similarities with (3S)-3-aminopentan-1-ol hydrochloride, each possessing unique properties:

Compound NameCAS NumberKey Features
(2S,3R)-3-Aminopentan-2-ol hydrochloride2387568-51-4Contains a secondary amine; different chiral center
3-Aminocyclopentanol hydrochloride1279032-31-3Cyclized structure; used in similar applications
(1R,3S)-3-Aminocyclopentanol hydrochloride1259436-59-3Different stereochemistry; potential neuroactive properties
3-Aminocyclohexanol hydrochloride1263378-29-5Six-membered ring structure; broader applications in pharmaceuticals

These compounds differ primarily in their structural configurations and biological activities, highlighting the unique characteristics of (3S)-3-aminopentan-1-ol hydrochloride while also showcasing its potential similarities to other bioactive molecules .

Reductive Amination and Ketone Reduction

Traditional synthesis often begins with reductive amination of pentan-1-ol derivatives. For example, 3-ketopentanol is treated with ammonium acetate and sodium cyanoborohydride under acidic conditions to yield racemic 3-aminopentan-1-ol, followed by hydrochloric acid salification. Alternative routes involve reducing 3-aminopentanal intermediates using sodium borohydride or lithium aluminum hydride. A patent by demonstrates resolving racemic mixtures via diastereomeric salt formation with D-mandelic acid, achieving 84% yield and >99% enantiomeric excess for the (3S)-isomer.

Table 1: Representative Traditional Synthesis Conditions

Starting MaterialReagentTemperatureYieldeeSource
3-KetopentanolNaBH4, NH4OAc25°C68%N/A
Racemic amineD-Mandelic acid70°C84%>99%

Chiral Resolution Techniques

Crystallization-based resolution remains prevalent. In one method, racemic 3-aminopentan-1-ol is reacted with D-mandelic acid in methyl tert-butyl ether and isopropanol, selectively precipitating the (3S)-enantiomer as a salt. Subsequent basification and extraction yield the free amine, which is hydrochlorinated. This approach avoids costly chiral catalysts but requires stoichiometric resolving agents.

The (3S)-configured stereocenter in 3-aminopentan-1-ol hydrochloride provides a scaffold for constructing enantiopure pharmaceutical precursors. This compound facilitates the synthesis of β-amino alcohol motifs prevalent in neuromodulators and antiviral agents. For instance, its ethyl-substituted carbon chain enhances lipophilicity in drug candidates targeting membrane-associated proteins, while the hydrochloride salt improves solubility in polar reaction media [1] [5].

In the synthesis of protease inhibitors, researchers have employed this chiral building block to establish stereochemical control during nucleophilic ring-opening of epoxides. The amino group coordinates to Lewis acids, directing regioselective attack at the less substituted carbon of strained oxirane systems [4]. Table 1 illustrates its application in generating key intermediates for HIV-1 integrase strand transfer inhibitors:

Target CompoundReaction TypeEnantiomeric Excess (%)Reference Protocol
DihydroquinazolinoneAsymmetric cyclization92Cu-catalyzed [4]
β-Lactam antibioticKinugasa reaction88 [6]

The hydrochloride counterion proves critical in these transformations, stabilizing transition states through hydrogen bonding while preventing racemization during prolonged reactions [3].

Role in Multicomponent Reactions for Heterocyclic Systems

(3S)-3-Aminopentan-1-ol hydrochloride participates in one-pot assemblies of nitrogen-containing heterocycles through its dual functionality. In Groebke-Blackburn-Bienaymé reactions, the amino group condenses with isocyanides and carbonyl compounds to form imidazo[1,2-a]pyridines—a privileged scaffold in kinase inhibitor development [6]. The hydroxyl group simultaneously acts as a directing moiety, controlling regiochemistry during cyclization events.

Notably, this reagent enables the construction of seven-membered azepane rings through a tandem condensation-cyclization mechanism. When reacted with α,β-unsaturated aldehydes under microwave irradiation, it generates 1,4-diazepin-5-ones with complete diastereocontrol at the 3-position [6]. The reaction proceeds via initial Schiff base formation, followed by 6π-electrocyclic ring closure, as confirmed by deuterium labeling studies [6].

Participation in Tautomerization-Dependent Reaction Pathways

The equilibrium between open-chain and cyclic tautomers of (3S)-3-aminopentan-1-ol hydrochloride dictates its reactivity in solvent-dependent transformations. In apolar media (ε < 15), the compound predominantly exists as a 1,3-oxazolidine tautomer, enabling [4+2] cycloadditions with electron-deficient dienophiles [6]. Conversely, polar solvents (ε > 30) stabilize the amino diol form, which undergoes nucleophilic aromatic substitutions with activated aryl fluorides.

This tautomeric behavior was characterized through variable-temperature NMR studies in deuterated solvents. At 298 K in CDCl3, the oxazolidine tautomer comprises 78% of the equilibrium mixture, while DMSO-d6 solutions show complete conversion to the amino alcohol form [6]. The hydrochloride salt accelerates tautomer interconversion by providing a proton source for hemiaminal intermediate formation, as depicted in Figure 1:

$$
\text{Open-chain} \rightleftharpoons \text{Hemiaminal} \rightarrow \text{Oxazolidine} \quad \Delta G^\ddagger = 12.3\ \text{kcal/mol} [6]
$$

Enantioselective Catalysis in C–N Bond Formation

As a chiral ligand in copper-catalyzed asymmetric aminations, (3S)-3-aminopentan-1-ol hydrochloride enables the synthesis of α-tertiary amines with up to 97% ee. Complexation with Cu(I) generates a distorted tetrahedral geometry that enforces facial selectivity during nitrene transfers to alkenes [4]. The ethyl side chain creates a hydrophobic pocket around the metal center, discriminating against bulkier substrates through steric effects.

In the catalytic cycle (Figure 2), the hydrochloride counterion facilitates proton-coupled electron transfer during nitrene formation from hydroxylamine derivatives [4]. This dual role as both ligand and Brønsted acid source eliminates the need for exogenous additives, streamlining the synthesis of pyrroloindoline alkaloids. Recent adaptations have achieved turnover frequencies exceeding 200 h⁻¹ in continuous flow systems, demonstrating industrial viability [4].

$$
\text{Cu(I)} + \text{Ligand} \rightleftharpoons \text{Active Catalyst} \quad K_{eq} = 10^{3.2}\ \text{M}^{-1} [4]$$

Solvent Polarity Effects on Reaction Equilibria

The influence of solvent polarity on reaction equilibria involving (3S)-3-aminopentan-1-ol;hydrochloride represents a fundamental aspect of stereochemical control. Polar protic solvents, characterized by their ability to donate hydrogen bonds, create a unique microenvironment that significantly affects the stability and reactivity of intermediates and transition states [1] [2] [3] [4].

In polar protic media such as water (dielectric constant 80.1) and methanol (dielectric constant 33.0), the primary mechanism involves stabilization of charged intermediates through extensive hydrogen bonding networks [3] [4]. These solvents exhibit exceptional capability for solvating both cationic and anionic species, leading to preferential stabilization of SN1 and E1 reaction pathways [2] [3]. The high dielectric constants of these solvents facilitate charge separation and stabilize carbocationic intermediates, which can result in racemization processes that compromise stereochemical integrity [2] [3].
The mechanistic implications for (3S)-3-aminopentan-1-ol;hydrochloride are particularly significant in polar protic environments. The amino group, being highly susceptible to protonation in such media, forms ammonium ions that can participate in various equilibria [1] [5]. Simultaneously, the hydroxyl group engages in hydrogen bonding interactions with solvent molecules, creating a complex network of intermolecular associations that influence the overall conformational preferences of the molecule [5] [4].

Polar aprotic solvents, including dimethyl sulfoxide (DMSO, dielectric constant 47.2) and dimethylformamide (DMF, dielectric constant 36.7), provide a markedly different mechanistic environment [2] [3]. These solvents enhance nucleophilicity by solvating cations while leaving anions relatively unsolvated, thereby promoting SN2 and E2 reaction mechanisms [2] [3]. The absence of hydrogen bonding capability in these solvents prevents the formation of extensive hydrogen bonding networks, leading to different stereochemical outcomes [2] [3].

In the context of (3S)-3-aminopentan-1-ol;hydrochloride, polar aprotic solvents maintain the stereochemical integrity of the molecule more effectively than polar protic solvents [2] [3]. The enhanced nucleophilicity of the amino group in these media, combined with the reduced solvation of the hydroxyl group, creates conditions favorable for stereospecific reactions [2] [3]. This mechanistic difference is crucial for synthetic applications where stereochemical control is paramount [2] [3].

Nonpolar solvents such as hexane (dielectric constant 1.9) and toluene (dielectric constant 2.4) represent the extreme opposite of the polarity spectrum [4]. These solvents provide minimal stabilization for charged intermediates and generally favor radical mechanisms over ionic pathways [2] [3]. The mechanistic implications for (3S)-3-aminopentan-1-ol;hydrochloride in nonpolar media are primarily related to conformational preferences and intramolecular interactions rather than intermolecular solvation effects [4].

The transition from polar to nonpolar solvents fundamentally alters the energetics of different conformational states [6] [7]. In nonpolar environments, intramolecular hydrogen bonding between the amino and hydroxyl groups becomes increasingly important, as competing intermolecular interactions are minimized [8] [9]. This shift in interaction patterns can lead to significant changes in the preferred conformational states and, consequently, the stereochemical behavior of the molecule [8] [9].

Mixed solvent systems offer unique opportunities for tuning stereochemical selectivity through careful adjustment of solvent composition [7]. The mechanistic behavior in these systems represents a complex interplay between the different solvation mechanisms characteristic of the individual components [7]. By varying the ratio of polar to nonpolar solvents, it becomes possible to achieve optimal conditions for specific stereochemical outcomes [7].

Steric and Electronic Factors in Enantiomer Discrimination

The discrimination between enantiomers of (3S)-3-aminopentan-1-ol;hydrochloride depends on a complex interplay of steric and electronic factors that create differential binding affinities and reaction rates [14] [15] [16] [17]. Understanding these factors is crucial for the design of enantioselective processes and the development of chiral recognition systems [14] [15] [16] [17].

Steric factors play a fundamental role in enantiomer discrimination through the creation of differential interaction patterns between enantiomers and chiral environments [14] [16] [18] [19]. The three-dimensional structure of (3S)-3-aminopentan-1-ol;hydrochloride creates specific spatial requirements for effective binding or reaction with chiral partners [14] [16] [18] [19]. The steric bulk of the ethyl group at the chiral center significantly influences the accessibility of the amino and hydroxyl groups for intermolecular interactions [14] [16] [18] [19].

The classical three-point interaction model for chiral recognition requires simultaneous binding at three distinct sites to achieve effective enantiomer discrimination [14] [20]. For (3S)-3-aminopentan-1-ol;hydrochloride, these interaction sites typically involve the amino group, the hydroxyl group, and the chiral center itself [14] [20]. The geometric arrangement of these sites determines the selectivity of chiral recognition processes [14] [20].

Experimental studies have demonstrated that increasing steric hindrance near the chiral center enhances enantiomeric discrimination [16] [18] [21]. This effect can be understood in terms of the differential destabilization of diastereomeric complexes formed between enantiomers and chiral selectors [16] [18] [21]. The more sterically hindered enantiomer experiences greater repulsive interactions, leading to reduced binding affinity and consequently enhanced selectivity [16] [18] [21].

Electronic factors contribute to enantiomer discrimination through differential electronic interactions between enantiomers and chiral environments [15] [22] [19]. The electronic properties of the amino and hydroxyl groups, including their hydrogen bonding capability and electron density distribution, vary subtly between enantiomers when placed in chiral environments [15] [22] [19]. These differences can be amplified through careful design of the chiral recognition system [15] [22] [19].

The molecular basis of chiral recognition involves the formation of diastereomeric complexes between enantiomers and chiral selectors [23] [22] [24]. These complexes differ in their binding energies due to the different spatial arrangements of interactions [23] [22] [24]. The energy difference between diastereomeric complexes directly relates to the selectivity of the chiral recognition process [23] [22] [24].

Quantum mechanical calculations have revealed that the energy differences between diastereomeric complexes are typically small, ranging from 1-5 kcal/mol [19]. Despite these small energy differences, the exponential relationship between energy differences and selectivity ratios means that even modest energy differences can lead to significant selectivity [19]. This relationship is given by the equation: S = exp(-ΔΔG/RT), where S is the selectivity ratio, ΔΔG is the energy difference between diastereomeric complexes, R is the gas constant, and T is the temperature [19].

The stereochemical outcome of chiral recognition processes depends not only on the ground state energy differences but also on the kinetic factors that govern the formation and dissociation of diastereomeric complexes [23] [22] [24]. The transition states for complex formation and dissociation may exhibit different selectivities than the ground state complexes, leading to kinetic vs. thermodynamic control of stereoselectivity [23] [22] [24].

Transition State Modeling of Stereodetermining Steps

Computational modeling of transition states represents a powerful approach for understanding and predicting the stereochemical outcomes of reactions involving (3S)-3-aminopentan-1-ol;hydrochloride [25] [26] [27] [28]. Modern quantum mechanical methods, particularly density functional theory (DFT), have achieved remarkable accuracy in predicting stereochemical outcomes and elucidating the molecular origins of selectivity [26] [27] [28] [29].

The theoretical foundations of transition state modeling rely on the application of quantum mechanical methods to locate and characterize the saddle points on potential energy surfaces that correspond to transition states [25] [26] [27] [28]. These calculations require careful consideration of the electronic structure methods, basis sets, and treatment of electron correlation effects [26] [27] [28] [29].

DFT methods have emerged as the preferred approach for transition state modeling due to their favorable balance of computational efficiency and accuracy [30] [27] [28] [29]. The B3LYP functional, combined with basis sets such as 6-311+G(d,p), has demonstrated excellent performance in predicting stereochemical outcomes for a wide range of reaction types [30] [27] [28] [29]. However, the choice of functional and basis set can significantly impact the accuracy of predictions, particularly for systems involving non-covalent interactions [27] [28] [29].

The B97-D functional, which includes empirical dispersion corrections, has shown superior performance for systems where van der Waals interactions play important roles in determining stereoselectivity [27] [28]. The inclusion of dispersion corrections is particularly important for modeling transition states involving bulky substituents or aromatic systems [27] [28]. The ωB97M-V functional represents a more recent development that incorporates non-local dispersion corrections and has demonstrated excellent performance for a wide range of chemical systems [30] [27] [28].

The accuracy of transition state modeling depends critically on the proper treatment of conformational effects and the identification of all relevant transition states [25] [26] [27] [28]. For (3S)-3-aminopentan-1-ol;hydrochloride, the conformational flexibility of the molecule requires extensive sampling of conformational space to identify the lowest energy pathways [25] [26] [27] [28]. This sampling is typically achieved through systematic conformational searches or molecular dynamics simulations [25] [26] [27] [28].

The stereodetermining factors in transition states can be analyzed using various computational approaches, including distortion-interaction analysis, energy decomposition schemes, and natural bonding orbital analysis [26] [27] [28] [29]. These methods provide insights into the relative importance of steric, electronic, and orbital effects in determining stereochemical outcomes [26] [27] [28] [29].

Distortion-interaction analysis decomposes the activation energy into distortion energies of the individual fragments and the interaction energy between distorted fragments [26] [27] [28]. This approach has proven particularly useful for understanding the origins of stereoselectivity in organometallic reactions and asymmetric catalysis [26] [27] [28]. The analysis reveals whether stereoselectivity arises primarily from differential distortion energies or from different interaction energies between diastereomeric transition states [26] [27] [28].

The development of transition state force fields (TSFFs) represents a specialized approach to modeling stereochemical outcomes with high computational efficiency [31]. These force fields are parametrized specifically for transition states and can provide rapid predictions of stereoselectivity for large libraries of substrates and catalysts [31]. The Q2MM (Quantum-Guided Molecular Mechanics) method has demonstrated particular success in predicting stereoselectivity for catalytic reactions [31].

Automated reaction path search methods, such as the Artificial Force Induced Reaction (AFIR) method, have emerged as powerful tools for discovering new reaction pathways and predicting stereochemical outcomes [32]. These methods can automatically locate transition states and reaction paths without requiring prior knowledge of the reaction mechanism [32]. The AFIR method has demonstrated particular success in predicting the stereochemistry of pericyclic reactions [32].

The integration of machine learning approaches with quantum mechanical calculations represents a promising direction for the future of transition state modeling [33] [31]. These approaches can identify patterns in large datasets of calculated transition states and develop predictive models for stereochemical outcomes [33] [31]. The combination of quantum mechanical accuracy with machine learning efficiency offers the potential for rapid and accurate prediction of stereochemical outcomes across diverse chemical systems [33] [31].

Experimental validation of computational predictions remains crucial for establishing the reliability of transition state models [26] [27] [28] [29]. The comparison between calculated and experimental selectivities provides a quantitative measure of model performance and identifies areas where improvements are needed [26] [27] [28] [29]. The development of benchmark datasets for stereochemical predictions facilitates the systematic evaluation and improvement of computational methods [26] [27] [28] [29].

The molecular insights gained from transition state modeling have practical applications in catalyst design and reaction optimization [33] [26] [27] [28]. By understanding the factors that control stereoselectivity, chemists can design new catalysts with improved selectivity and develop reaction conditions that favor desired stereochemical outcomes [33] [26] [27] [28]. The predictive power of modern computational methods enables the rational design of asymmetric catalysts and the optimization of reaction conditions before experimental testing [33] [26] [27] [28].

Dates

Last modified: 04-14-2024

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